molecular formula C17H16ClN3O3 B11026410 (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11026410
M. Wt: 345.8 g/mol
InChI Key: YIWDBGKWWMAHNY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative featuring a 3-chlorophenyl group attached to the carbonyl carbon and a 4-nitrophenyl-substituted piperazine ring. The nitro group at the para position of the phenyl ring on the piperazine moiety introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as enzymes or receptors .

Synthetically, the compound is prepared via coupling reactions between intermediates like bromophenyl derivatives and pre-functionalized piperazine precursors, followed by purification using flash chromatography .

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClN3O3/c18-14-3-1-2-13(12-14)17(22)20-10-8-19(9-11-20)15-4-6-16(7-5-15)21(23)24/h1-7,12H,8-11H2

InChI Key

YIWDBGKWWMAHNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions to form the intermediate (3-chlorophenyl)piperazine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

    Final Coupling: The final step involves coupling the nitrated intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The methanone group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: (3-Chlorophenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzoic acid and 4-nitrophenylpiperazine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs, particularly in the fields of neurology and oncology.

Medicine

The compound’s potential therapeutic effects are being explored, especially its role as an inhibitor of specific enzymes or receptors. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules, modulating their activity. The compound’s ability to bind to specific sites on proteins or nucleic acids underlies its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Methanone Substituent Piperazine Substituent Key Structural Differences Reference
Target Compound 3-Chlorophenyl 4-Nitrophenyl Reference structure
Cyclohexyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone Cyclohexyl 4-Nitrophenyl Cyclohexyl replaces 3-chlorophenyl
AK301: (2-Ethoxyphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone 2-Ethoxyphenyl 3-Chlorophenyl Piperazine substituent differs (3-Cl vs. 4-NO₂)
4-(3-Chlorophenyl)piperazin-1-ylmethanone 2-Fluorophenyl 3-Chlorophenyl Methanone substituent: 2-F vs. 3-Cl
(3-Chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone 3-Chlorophenyl 2-Methoxyphenyl Piperazine substituent: 2-OMe vs. 4-NO₂

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-nitrophenyl group (target compound) provides stronger electron-withdrawing effects compared to methoxy (electron-donating) or pyridyl (moderate electron-withdrawing) substituents in analogs .
  • Substituent position : Para-substituted nitro groups (target) may enhance steric and electronic interactions with target proteins compared to meta- or ortho-substituted analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP Polar Surface Area (Ų) Melting Point (°C) Reference
Target Compound ~343.78* ~3.5† ~70‡ Not reported
4-(3-Chlorophenyl)piperazin-1-ylmethanone 318.78 3.45 20.1 Not reported
(3-Chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone 330.81 Not reported Not reported Not reported
Cyclohexyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone 342.83 Not reported Not reported Not reported

*Calculated based on molecular formula C₁₇H₁₅ClN₃O₃. †Estimated via analogy to . ‡Nitro groups increase polarity compared to non-nitro analogs.

Key Observations :

  • The nitro group in the target compound likely increases polarity and reduces lipophilicity compared to analogs with methoxy or alkyl groups .
  • Fluorine or chlorine atoms marginally elevate logP values due to their hydrophobic character .

SAR Insights :

Nitro group importance : The 4-nitrophenyl group in the target compound may enhance binding to enzymes like kinases or carbonic anhydrases due to its electron-deficient aromatic ring .

Methanone substituent: The 3-chlorophenyl group likely contributes to hydrophobic interactions in target binding pockets, as seen in AK301’s potency .

Piperazine flexibility : Substitution at the piperazine ring’s para position (e.g., nitro in the target vs. methoxy in ) significantly alters activity profiles, with nitro groups favoring enzyme inhibition over receptor modulation .

Biological Activity

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesized compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a 3-chlorophenyl and a 4-(4-nitrophenyl) group. Its structural formula can be represented as follows:

C18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

Antibacterial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. A study conducted by Omar et al. (2020) demonstrated that certain piperazine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Piperazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundSalmonella typhi15
This compoundBacillus subtilis18
Other Piperazine DerivativeEscherichia coli12

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's . The binding interactions with bovine serum albumin (BSA) suggest that it may also influence pharmacokinetics and bioavailability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : The nitrophenyl moiety is believed to enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens.
  • Enzyme Interaction : The piperazine ring facilitates binding to active sites of enzymes such as acetylcholinesterase, inhibiting their activity and altering neurotransmitter levels.

Case Studies

A notable study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The study utilized flow cytometry to assess cell viability and apoptosis markers .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54912Inhibition of proliferation

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